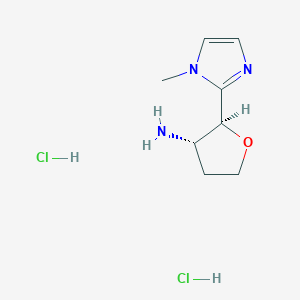

tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

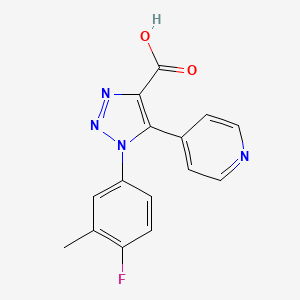

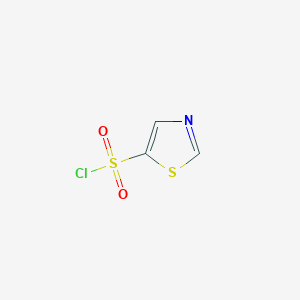

“tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been found to have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, and the design of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research . For example, Allegretti and Ferreira (2013) reported the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .Molecular Structure Analysis

The molecular formula of “this compound” is C8H12N2O3 . The average mass is 184.193 Da and the monoisotopic mass is 184.084793 Da .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique

1. Structural Analysis and Molecular Interactions

A study focused on carbamate derivatives, including tert-butyl carbamate, used single crystal X-ray diffraction for structural characterization. The study highlighted the interplay of various hydrogen bonds, assembling molecules into three-dimensional architectures (Das et al., 2016).

2. Isostructural Family of Compounds

Research involving tert-butyl carbamate derivatives demonstrated their role in the isostructural family of compounds. This study explored the molecular linkages via hydrogen and halogen bonds, emphasizing their importance in the carbonyl group interactions (Baillargeon et al., 2017).

3. Catalysis in Synthetic Chemistry

A paper discussed the use of tert-butyl carbamate in the catalysis of reactions with lithium powder, leading to functionalized carbamates. This process highlights its utility in synthetic organic chemistry (Ortiz et al., 1999).

4. Preparation in Organic Synthesis

The compound was utilized in the preparation of Diels-Alder reactions, showcasing its role in the synthesis of complex organic molecules (Padwa et al., 2003).

5. Role in Chemical Reactions

Research on tert-butyl carbamate derivatives outlined their importance in various chemical reactions, such as cycloadditions and reactions with nucleophilic agents. These studies demonstrate its versatility in different chemical contexts (Pevzner, 2003), (Pušavec et al., 2014).

Mécanisme D'action

Target of Action

Tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a compound that has been studied for its potential biological activities The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the isoxazole ring, a key structural component of this compound, is associated with a wide spectrum of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Compounds with an isoxazole ring have been associated with various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3/c1-10(2,3)15-9(14)12-6-8-4-7(5-11)13-16-8/h4H,5-6H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYLXVLFOZCRCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

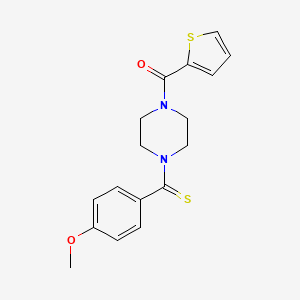

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

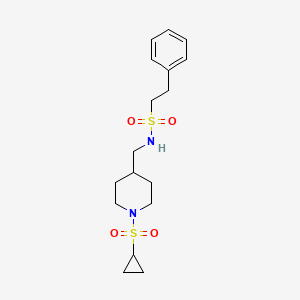

![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)

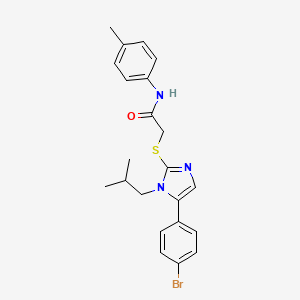

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)